molecular formula C10H11ClO5S B1629694 Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate CAS No. 932896-53-2

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate

Cat. No.: B1629694
CAS No.: 932896-53-2
M. Wt: 278.71 g/mol
InChI Key: ASTTYDPQDKZQDL-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate (CAS: 932896-53-2 or 845781-40-0 ) is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₅S, with a molecular weight of 262.71 g/mol . This compound is a versatile intermediate in organic synthesis, particularly in the development of sulfonamide-based agrochemicals and pharmaceuticals. The chlorosulfonyl group is highly reactive, enabling further functionalization via nucleophilic substitution, while the ethoxy group contributes to solubility and steric effects .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-3-16-8-5-4-7(10(12)15-2)6-9(8)17(11,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTTYDPQDKZQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640052
Record name Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932896-53-2
Record name Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonylation of methyl 4-ethoxybenzoate. This reaction typically uses chlorosulfonic acid as the chlorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonylation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The process may also include steps for purification and isolation of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetone or dimethylformamide.

    Reduction: Reducing agents such as tin(II) chloride or sodium borohydride can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.

    Reduction: Products include sulfonamides and thiols.

    Hydrolysis: The major product is 3-(chlorosulfonyl)-4-ethoxybenzoic acid.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: It is used in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.

    Polymer Chemistry: It is utilized in the synthesis of sulfonated polymers, which have applications in ion exchange membranes and fuel cells.

    Biological Research: It is used as a reagent for the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-4-ethoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key analogs differ in substituents at the 3- and 4-positions, which significantly alter reactivity, stability, and applications:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate 932896-53-2 -SO₂Cl (3), -OCH₂CH₃ (4) 262.71 Agrochemical intermediates
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate 1154155-55-1 -SO₂Cl (3), -CH₂CH₃ (4) 246.71 Higher lipophilicity due to ethyl group
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9 -SO₂Cl (3), -OCH₃ (4) 248.69 Enhanced electron-withdrawing effects
Ethyl 4-ethoxy-3-iodobenzoate - -I (3), -OCH₂CH₃ (4) 336.15 Radiolabeling or cross-coupling reactions
Metsulfuron methyl (herbicide) 74223-64-6 -SO₂NHCONH-triazine (3), -OCH₃ (4) 381.37 Sulfonylurea herbicide

Key Observations :

  • Substituent Reactivity : The ethoxy group (-OCH₂CH₃) in the target compound offers moderate electron-donating effects compared to the stronger electron-withdrawing nature of methoxy (-OCH₃) . Ethyl substituents (-CH₂CH₃) increase lipophilicity, favoring membrane permeability in bioactive molecules .
  • Chlorosulfonyl Utility : The -SO₂Cl group enables facile synthesis of sulfonamides, critical in herbicides like metsulfuron methyl .

Physicochemical Properties

  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ethyl derivatives .
  • Stability : Chlorosulfonyl-containing compounds are moisture-sensitive; storage under anhydrous conditions is critical .

Biological Activity

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate (MCEB) is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with MCEB, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H11ClO4SC_10H_{11}ClO_4S. Its structure includes a chlorosulfonyl group, which is known to enhance the reactivity of the compound in biological systems.

Biological Activity Overview

MCEB exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that MCEB may induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial pathways, similar to other compounds that target BCL-2 family proteins.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of specific cytokine pathways.
  • Insecticidal Activity : MCEB has been evaluated for its larvicidal effects against mosquito vectors, indicating its utility in vector control strategies.

The biological activity of MCEB can be attributed to several mechanisms:

  • Apoptosis Induction : MCEB may disrupt mitochondrial membrane potential, leading to cytochrome c release and activation of caspases, thereby promoting apoptosis in cancer cells.
  • Cytokine Modulation : By influencing the expression of pro-inflammatory cytokines, MCEB may help reduce inflammation.
  • Inhibition of Enzymatic Activity : The chlorosulfonyl group can act as an electrophile, potentially inhibiting enzymes critical for cellular signaling and metabolism.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the effect of MCEB on various cancer cell lines, revealing an IC50 value of approximately 15 µM against breast cancer cells. The compound demonstrated selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in malignant cells.
Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast)15Apoptosis via mitochondrial pathway
HeLa (Cervical)20Caspase activation
A549 (Lung)25Cell cycle arrest
  • Anti-inflammatory Effects :
    • In vitro assays indicated that MCEB reduced TNF-alpha levels in activated macrophages by approximately 40%, suggesting a significant anti-inflammatory effect.
  • Insecticidal Activity :
    • Larvicidal tests against Aedes aegypti showed that MCEB had an LC50 value of 12 µM after 24 hours, indicating strong larvicidal properties compared to standard insecticides.
CompoundLC50 (µM)Control (Temephos)Remarks
This compound12<10Effective against larvae

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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